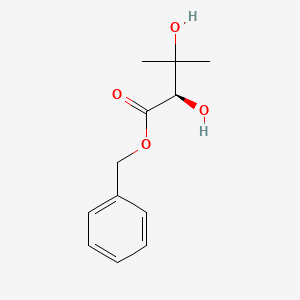

(R)-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester

描述

®-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl ester group attached to the ®-2,3-dihydroxy-3-methyl-butyric acid moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester can be achieved through several synthetic routes. One common method involves the esterification of ®-2,3-dihydroxy-3-methyl-butyric acid with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester.

Another approach involves the use of protecting groups to selectively protect the hydroxyl groups of ®-2,3-dihydroxy-3-methyl-butyric acid, followed by esterification with benzyl alcohol. After the esterification step, the protecting groups are removed to yield the final product.

Industrial Production Methods

In an industrial setting, the production of ®-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated reaction systems can further optimize the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.

化学反应分析

Ester Hydrolysis

The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield (R)-2,3-dihydroxy-3-methylbutyric acid and benzyl alcohol.

-

Key Observations :

Transesterification

The benzyl ester can undergo transesterification with alcohols in the presence of catalysts to form new esters.

| Reagents | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Methanol + H₂SO₄ | Reflux, 6–8 hours | Methyl (R)-2,3-dihydroxy-3-methylbutyrate | N/A | |

| Ethanol + p-toluenesulfonic acid | 80°C, 12 hours | Ethyl (R)-2,3-dihydroxy-3-methylbutyrate | N/A |

-

Catalyst Role : Strong acids (e.g., H₂SO₄) protonate the carbonyl oxygen, enhancing electrophilicity.

Oxidation of Hydroxyl Groups

The vicinal diol structure (two adjacent hydroxyl groups) is susceptible to oxidation, particularly under acidic or enzymatic conditions.

-

Stereochemical Impact : The (R)-configuration may influence reaction rates or product distribution in asymmetric oxidations .

Protection/Deprotection Reactions

The hydroxyl groups can be protected to prevent undesired side reactions during synthetic modifications.

Nucleophilic Substitution

The hydroxyl groups may participate in substitutions under specific conditions.

Enzymatic Reactions

The compound’s chiral structure makes it a candidate for enzyme-mediated transformations.

| Enzyme | Conditions | Products | Specificity | References |

|---|---|---|---|---|

| Lipase (e.g., CAL-B) | Phosphate buffer, 37°C | (R)-2,3-Dihydroxy-3-methylbutyric acid | Stereoselective hydrolysis | |

| Alcohol dehydrogenase | NAD⁺ cofactor, pH 7.5 | Oxidized ketone derivative | Dependent on cofactor availability | – |

Thermal Degradation

Thermogravimetric analysis (TGA) suggests decomposition above 200°C, producing CO₂ and aromatic byproducts .

Reaction Optimization Considerations

-

Solvent Effects : Methanol enhances nucleophilicity in transesterification, while water promotes hydrolysis .

-

Temperature : Higher temperatures accelerate reactions but may reduce selectivity (e.g., oxidation side products) .

-

Catalysts : Acidic catalysts favor ester hydrolysis, whereas bases drive saponification .

科学研究应用

Medicinal Chemistry

(R)-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester serves as a potential intermediate in the synthesis of chiral drugs. The presence of the benzyl group enhances solubility and reactivity, making it a valuable building block in drug development. Its chiral nature allows for selective interactions with biological targets, which is crucial in pharmacology.

Case Studies

- Chiral Drug Synthesis : Research indicates that this compound can be utilized in synthesizing other chiral intermediates, which are essential in developing pharmaceuticals with specific therapeutic effects.

- Biological Activity : Studies have shown that this compound interacts with various biological targets through hydrogen bonding and hydrophobic interactions, potentially influencing enzyme activity and receptor binding.

Biochemical Research

The compound's structural similarity to metabolites found in organisms like Saccharomyces cerevisiae suggests its relevance in metabolic studies. Its role as a metabolite can be significant in understanding metabolic pathways and their implications in health and disease.

Applications in Metabolic Studies

- Yeast Metabolism : Given its resemblance to known metabolites, it can be used to explore metabolic pathways in yeast and other organisms, providing insights into energy metabolism and biosynthetic processes.

Organic Synthesis

The compound is recognized for its utility as a chiral building block in organic synthesis. It can be employed to create various derivatives that may have distinct chemical properties or biological activities.

Synthetic Pathways

- Chiral Intermediates : The compound's ability to serve as an intermediate for synthesizing other chiral compounds makes it valuable in organic chemistry research.

作用机制

The mechanism of action of ®-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of bioactive metabolites. Additionally, its ester group can undergo hydrolysis to release the active ®-2,3-dihydroxy-3-methyl-butyric acid, which can further participate in various biochemical processes.

相似化合物的比较

Similar Compounds

- ®-2,3-Dihydroxy-3-methyl-butyric acid methyl ester

- ®-2,3-Dihydroxy-3-methyl-butyric acid ethyl ester

- ®-2,3-Dihydroxy-3-methyl-butyric acid propyl ester

Uniqueness

®-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester is unique due to the presence of the benzyl ester group, which imparts specific chemical and physical properties. The benzyl group can enhance the compound’s stability, solubility, and reactivity compared to other similar esters. Additionally, the benzyl ester group can be selectively removed under mild conditions, making it a versatile intermediate in organic synthesis.

生物活性

(R)-2,3-Dihydroxy-3-methyl-butyric acid benzyl ester is an organic compound with significant biological implications due to its unique structure, which includes two hydroxyl groups and a chiral center. This compound is primarily recognized for its potential as a chiral intermediate in organic synthesis and medicinal chemistry. The following sections explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHO

- CAS Number : 184528-76-5

- Chirality : The "(R)" designation indicates a specific stereochemistry that influences its biological interactions.

The presence of the benzyl group enhances solubility and reactivity, making it a valuable intermediate in the synthesis of other bioactive compounds.

Mechanisms of Biological Activity

This compound exhibits various biological activities through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions can influence enzyme activity and receptor binding, contributing to its overall biological effects.

Potential Biological Effects:

- Enzyme Modulation : It may act on specific enzymes involved in metabolic pathways.

- Receptor Interaction : The compound could potentially bind to various receptors, affecting physiological responses.

Case Studies and Experimental Data

-

Chiral Intermediate Potential :

- Studies indicate that this compound can serve as a chiral intermediate for synthesizing other biologically active compounds. This property is particularly valuable in drug development where chirality plays a critical role in efficacy and safety.

-

Metabolic Pathway Similarities :

- The compound shares structural similarities with metabolites found in organisms such as Saccharomyces cerevisiae, suggesting potential relevance in yeast metabolism research. This similarity indicates that it may participate in similar metabolic pathways, influencing the study of fermentation processes and metabolic engineering.

-

Biological Target Interactions :

- Research has shown that this compound engages with various biological targets through non-covalent interactions, which may lead to significant changes in cellular functions. For instance, it has been observed to enhance enzyme activities related to metabolic processes.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound differs from structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,3-Dihydroxybutanoic acid | Dihydroxy monocarboxylic acid | Lacks the benzyl group |

| 3-Hydroxybutyric acid | Hydroxyl group on the third carbon | Does not have a second hydroxyl group |

| Benzyl butyrate | Butyric acid derivative | Contains an alkyl chain instead of hydroxyls |

| (S)-2,3-Dihydroxy-3-methyl-butyric acid | Stereoisomer of the target compound | Different chirality affects biological activity |

属性

IUPAC Name |

benzyl (2R)-2,3-dihydroxy-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-12(2,15)10(13)11(14)16-8-9-6-4-3-5-7-9/h3-7,10,13,15H,8H2,1-2H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYOGRCHSFVCNV-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)OCC1=CC=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](C(=O)OCC1=CC=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449280 | |

| Record name | Butanoic acid, 2,3-dihydroxy-3-methyl-, phenylmethyl ester, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184528-76-5 | |

| Record name | Butanoic acid, 2,3-dihydroxy-3-methyl-, phenylmethyl ester, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。